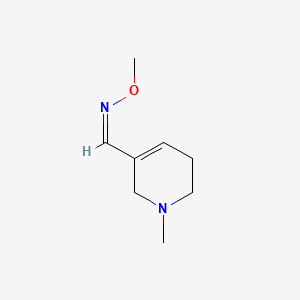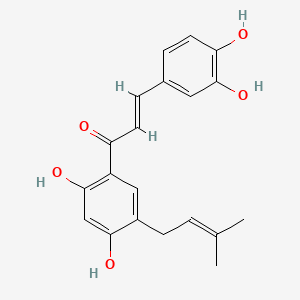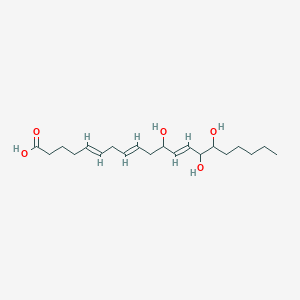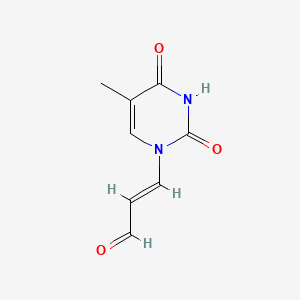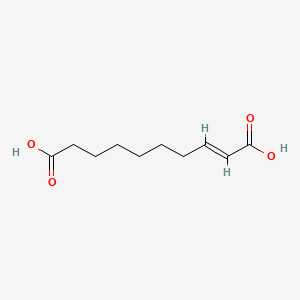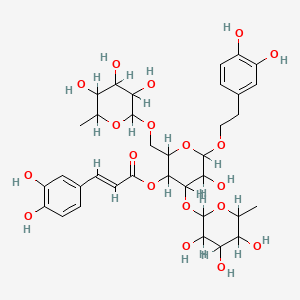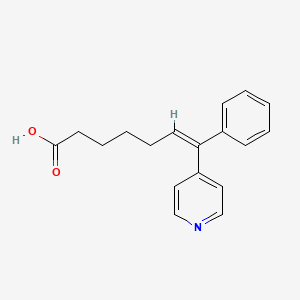
3-hydroxy-L-glutamate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-L-glutamate(2-) is a doubly-charged L-alpha-amino acid anion resulting from deprotonation of both carboxy groups of 3-hydroxy-L-glutamic acid. It is a L-alpha-amino acid anion and a dicarboxylic acid dianion. It derives from a L-glutamate(2-). It is a conjugate base of a 3-hydroxy-L-glutamate(1-).
Applications De Recherche Scientifique
Enzymatic Synthesis and Neurotransmitter Function
3-Hydroxy-L-Glutamate(2-) plays a significant role in neurotransmitter function within the mammalian central nervous system (CNS). It's vital for neuronal communication, activating a broad assortment of excitatory amino acid (EAA) receptors. This neurotransmitter role is crucial in understanding CNS damage in acute injuries or chronic diseases, making it an essential area of study for neuropharmacology and neurobiology (Strieker, Essen, Walsh, & Marahiel, 2008).
Neuroprotective and Neurotrophic Effects in Parkinson's Disease Models
3-Hydroxy-L-Glutamate(2-) derivatives have shown promising results in rodent models of Parkinson's disease. Studies on α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiators, like LY503430, indicate neuroprotective and neurotrophic effects, suggesting potential therapeutic applications in neurodegenerative diseases (Murray et al., 2003).
Role in Glutamate Receptor Activation and Ligand Selectivity
3-Hydroxy-L-Glutamate(2-) and its analogs have been studied for their role in activating glutamate receptors, particularly the AMPA subtype. Understanding the mechanism of receptor activation and ligand selectivity is critical for developing targeted therapies in CNS disorders (Hogner et al., 2002).
Ammonia Assimilation and Glutamate Synthase Function
In the context of bacterial and plant ammonia assimilation, 3-Hydroxy-L-Glutamate(2-) is linked to the function of glutamate synthase. The enzyme's complex structure and its role in reductive synthesis of L-glutamate from 2-oxoglutarate and L-glutamine are pivotal in understanding nitrogen metabolism (Binda et al., 2000).
Implications in Schizophrenia Treatment
The glutamate hypothesis of schizophrenia, focusing on N-methyl-D-aspartate receptor (NMDAR) antagonists and metabotropic glutamate group 2/3 receptor agonists, is informed by the study of 3-Hydroxy-L-Glutamate(2-). This research opens avenues for non-monoaminergic treatments for schizophrenia and other psychiatric disorders (Moghaddam & Javitt, 2012).
Propriétés
Formule moléculaire |
C5H7NO5-2 |
|---|---|
Poids moléculaire |
161.11 g/mol |
Nom IUPAC |
(2S)-2-amino-3-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/p-2/t2?,4-/m0/s1 |
Clé InChI |
LKZIEAUIOCGXBY-AOIFVJIMSA-L |
SMILES isomérique |
C(C([C@@H](C(=O)[O-])N)O)C(=O)[O-] |
SMILES |
C(C(C(C(=O)[O-])N)O)C(=O)[O-] |
SMILES canonique |
C(C(C(C(=O)[O-])N)O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)


![3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B1235234.png)
